

Acid-PEG4-C2-Boc CAS number and molecular weight

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Compound of Interest

Compound Name: Acid-PEG4-C2-Boc

Cat. No.: B605142

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In-Depth Technical Guide: Acid-PEG4-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid-PEG4-C2-Boc**, a heterobifunctional linker essential in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Core Compound Information

Acid-PEG4-C2-Boc is a versatile molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.^{[1][2]} This linker is specifically noted for its application in the development of PROTACs for the inhibition of mTOR (mechanistic Target of Rapamycin).^{[1][2][3]}

The structure of **Acid-PEG4-C2-Boc** features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and provides optimal length for inducing the proximity between a target protein and an E3 ubiquitin ligase. One terminus of the linker is a carboxylic acid, available for conjugation, while the other end is a Boc (tert-butyloxycarbonyl) protected amine, which allows for sequential and controlled synthetic steps.

Physicochemical Properties

Property	Value	Reference
CAS Number	1835759-85-7	[2]
Molecular Weight	350.40 g/mol	
Molecular Formula	C16H30O8	[2]
Appearance	Colorless to light yellow liquid	[4]
Storage Conditions	-20°C for long-term storage	[3][4]

Experimental Protocols

The utility of **Acid-PEG4-C2-Boc** in PROTAC synthesis hinges on two primary chemical transformations: the formation of a stable amide bond with an amine-containing ligand and the deprotection of the Boc group to reveal a primary amine for subsequent conjugation.

Protocol 1: Amide Bond Formation with an Amine-Containing Ligand

This protocol describes the coupling of the carboxylic acid moiety of **Acid-PEG4-C2-Boc** to a primary amine on a target protein ligand or an E3 ligase ligand. This reaction is typically facilitated by activating the carboxylic acid with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

- **Acid-PEG4-C2-Boc**
- Amine-functionalized ligand (e.g., target protein binder)
- HATU
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-functionalized ligand (1.0 equivalent) and **Acid-PEG4-C2-Boc** (1.1 equivalents) in anhydrous DMF.
- Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
- Add HATU (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the conjugated intermediate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine, which can then be coupled to a second ligand.

Materials:

- Boc-protected intermediate from Protocol 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

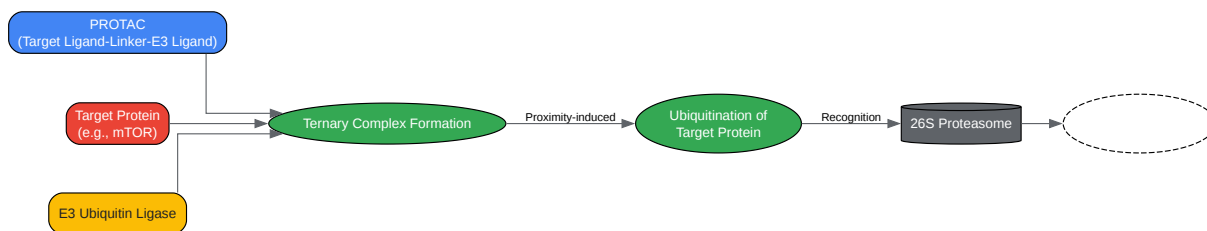
Procedure:

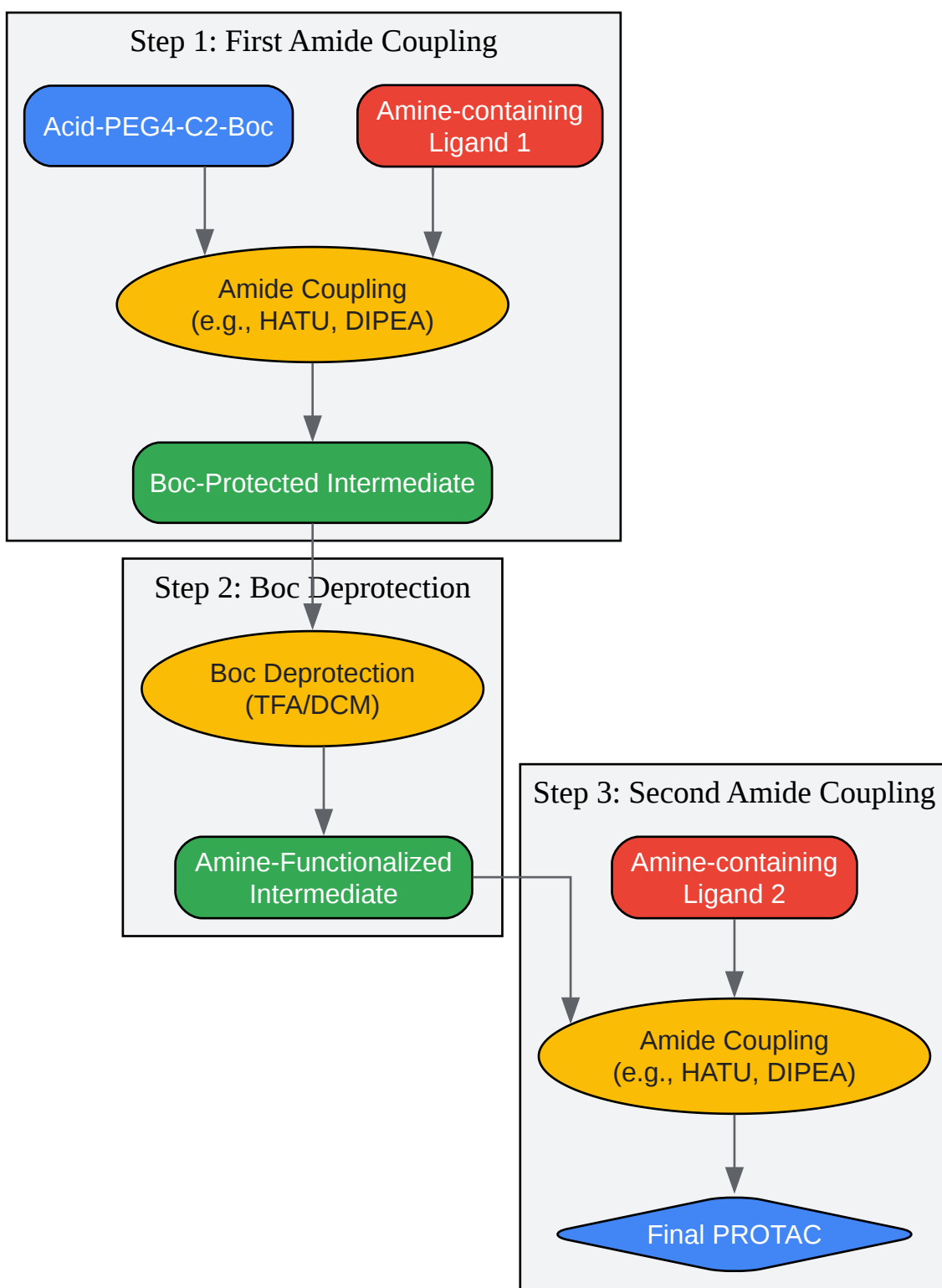
- Dissolve the Boc-protected intermediate (1.0 equivalent) in a solution of 20% TFA in DCM.
- Stir the mixture at room temperature for 1 hour. Monitor the deprotection by LC-MS.
- Concentrate the reaction mixture under reduced pressure.
- To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO_3 solution to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the deprotected amine. This product can then be used in a subsequent amide coupling reaction (as described in Protocol 1) to complete the PROTAC synthesis.

Visualizations

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like **Acid-PEG4-C2-Boc**, induces the degradation of a target protein.





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